molecular formula C16H22N2O3 B2454366 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2320226-04-6

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2454366
CAS No.: 2320226-04-6
M. Wt: 290.363
InChI Key: DSGGBFTZVQCFHA-UHFFFAOYSA-N
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Description

4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperidine ring, a cyclopropane moiety, and a pyridinone core, making it a subject of interest for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

The compound 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one interacts with various enzymes and proteins. It has been found to activate oxidized soluble guanylate cyclase (sGC), an endogenous receptor for nitric oxide (NO) . This interaction restores the ability of sGC to catalyze the production of cGMP, a critical second messenger in cellular signaling .

Cellular Effects

The effects of this compound on cells are profound. By activating oxidized sGC, it influences cell function by restoring the ability to produce cGMP . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it binds to and activates oxidized sGC, leading to an increase in the production of cGMP .

Metabolic Pathways

It is known to interact with sGC, a key enzyme in the NO/cGMP pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropane Moiety: The cyclopropane group is often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or through Simmons-Smith reactions.

    Attachment of the Piperidine to the Pyridinone Core: This step involves nucleophilic substitution reactions where the piperidine derivative reacts with a halogenated pyridinone under basic conditions.

    Final Cyclization and Functionalization: The final product is obtained through cyclization and functionalization steps, which may involve protecting group strategies and selective deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropane moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions, particularly those involving piperidine and pyridinone moieties. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders or as anti-inflammatory agents.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares similarities with other piperidine and pyridinone derivatives.

    Piperidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Pyridinone derivatives: These compounds are often explored for their enzyme inhibitory properties and potential as drug candidates.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-9-14(10-15(19)17(11)2)21-13-5-7-18(8-6-13)16(20)12-3-4-12/h9-10,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGGBFTZVQCFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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